molecular formula C7H11NO2 B12883580 Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B12883580
M. Wt: 141.17 g/mol
InChI Key: BZBZCULXKZYVAV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form an ester. This ester is then reacted with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.

Scientific Research Applications

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, leading to the observed biological activities. For example, the compound may inhibit specific enzymes or bind to receptors, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate (MMPC) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MMPC is characterized by its unique five-membered nitrogen-containing ring structure. Its molecular formula is C7H11NO2C_7H_{11}NO_2, with a molecular weight of approximately 141.17 g/mol. The compound features a methyl group at the 2-position and a carboxylate ester functional group at the 3-position, contributing to its reactivity and potential applications in pharmaceuticals and organic synthesis.

Interaction with Biological Macromolecules

Research indicates that MMPC interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and therapeutic applications. Studies have highlighted the compound's potential to inhibit specific enzymes or receptors, which could lead to its use as a drug candidate.

Key Findings:

  • Enzyme Inhibition: MMPC exhibits inhibitory effects on certain enzymes, suggesting potential applications in treating diseases where these enzymes play a critical role.
  • Receptor Binding: Preliminary studies indicate that MMPC may bind to specific receptors involved in various biological pathways, warranting further investigation into its pharmacological properties.

Therapeutic Potential

MMPC has shown promise in several therapeutic areas, particularly in combating infectious diseases. Its derivatives have been noted for their antimalarial and HIV-1 protease inhibitory activities, which are significant given the global burden of these diseases.

Table 1: Summary of Therapeutic Applications

Therapeutic Area Activity Reference
AntimalarialInhibitory activity against malaria parasites
HIV-1 Protease InhibitionEffective against HIV protease
TuberculosisPotential as an anti-TB agent

Anti-Tuberculosis Activity

A notable study focused on the design and synthesis of pyrrole-2-carboxamides based on MMPC's structure. These compounds demonstrated potent anti-tuberculosis (TB) activity with minimal cytotoxicity. The most effective compounds had minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis . The study emphasized structure-activity relationships (SAR), revealing that specific substitutions significantly enhance efficacy.

HIV Protease Inhibition

Another research effort evaluated MMPC derivatives for their ability to inhibit HIV-1 protease. The findings indicated that certain modifications to the pyrrole ring improved inhibitory potency, making these derivatives promising candidates for further development into antiviral therapies.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 5-methyl-2,3-dihydro-1H-pyrrole-4-carboxylate

InChI

InChI=1S/C7H11NO2/c1-5-6(3-4-8-5)7(9)10-2/h8H,3-4H2,1-2H3

InChI Key

BZBZCULXKZYVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN1)C(=O)OC

Origin of Product

United States

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